molecular formula C20H11BrClFN2O2 B5230684 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5230684
M. Wt: 445.7 g/mol
InChI Key: CLAJSWVYMOUSBL-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of Halogen Atoms: The bromine, chlorine, and fluorine atoms are introduced through halogenation reactions using reagents such as bromine, chlorine gas, and fluorinating agents.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide include other halogenated benzamides and benzoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine atoms in this compound distinguishes it from other related compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClFN2O2/c21-15-4-2-1-3-13(15)19(26)24-12-6-8-18-17(10-12)25-20(27-18)14-7-5-11(23)9-16(14)22/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAJSWVYMOUSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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